molecular formula C11H12N2O B15147282 [(Furan-2-yl)(phenyl)methyl]hydrazine CAS No. 1016705-64-8

[(Furan-2-yl)(phenyl)methyl]hydrazine

Cat. No.: B15147282
CAS No.: 1016705-64-8
M. Wt: 188.23 g/mol
InChI Key: WJLHRCRRFACMCM-UHFFFAOYSA-N
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Description

[furan-2-yl(phenyl)methyl]hydrazine is an organic compound with the molecular formula C11H12N2O. It is a hydrazine derivative that features a furan ring and a phenyl group attached to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [furan-2-yl(phenyl)methyl]hydrazine typically involves the reaction of furan-2-carbaldehyde with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

[furan-2-yl(phenyl)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azines, while reduction can produce hydrazones .

Scientific Research Applications

[furan-2-yl(phenyl)methyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [furan-2-yl(phenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    [furan-2-yl(phenyl)methyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.

    [furan-2-yl(phenyl)methyl]ketone: Contains a ketone group instead of a hydrazine moiety.

    [furan-2-yl(phenyl)methyl]alcohol: Features an alcohol group instead of a hydrazine moiety.

Uniqueness

[furan-2-yl(phenyl)methyl]hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1016705-64-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[furan-2-yl(phenyl)methyl]hydrazine

InChI

InChI=1S/C11H12N2O/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,11,13H,12H2

InChI Key

WJLHRCRRFACMCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CO2)NN

Origin of Product

United States

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